molecular formula C7H13KO8 B14152607 Potassium glucoheptonate CAS No. 68084-27-5

Potassium glucoheptonate

Cat. No.: B14152607
CAS No.: 68084-27-5
M. Wt: 264.27 g/mol
InChI Key: ORUCCVLWOQSRMC-WYRLRVFGSA-M
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Description

Potassium glucoheptonate is a chemical compound with the molecular formula C7H13KO8. It is a potassium salt of glucoheptonic acid and is known for its excellent chelating properties. This compound is widely used in various industries due to its ability to form stable complexes with metal ions, making it an effective sequestrant and dispersant.

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium glucoheptonate can be synthesized through the reaction of glucoheptonic acid with potassium hydroxide. The reaction typically involves dissolving glucoheptonic acid in water, followed by the addition of potassium hydroxide under controlled temperature and pH conditions to form the potassium salt.

Industrial Production Methods: In industrial settings, this compound is produced using a similar method but on a larger scale. The process involves the use of high-purity glucoheptonic acid and potassium hydroxide, with careful control of reaction parameters to ensure high yield and purity of the final product. The solution is then concentrated and crystallized to obtain the solid this compound.

Chemical Reactions Analysis

Types of Reactions: Potassium glucoheptonate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form glucoheptonic acid derivatives.

    Reduction: Reduction reactions can convert it back to glucoheptonic acid.

    Substitution: It can participate in substitution reactions where the potassium ion is replaced by other cations.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Various metal salts can be used to replace the potassium ion.

Major Products Formed:

    Oxidation: Glucoheptonic acid derivatives.

    Reduction: Glucoheptonic acid.

    Substitution: Metal glucoheptonates (e.g., sodium glucoheptonate, calcium glucoheptonate).

Scientific Research Applications

Potassium glucoheptonate has a wide range of applications in scientific research:

    Chemistry: It is used as a chelating agent in analytical chemistry to sequester metal ions.

    Biology: It is used in biological studies to stabilize metal ions in solution.

    Medicine: It is used in pharmaceutical formulations to enhance the stability and bioavailability of metal-containing drugs.

    Industry: It is used in water treatment, textile dyeing, and detergent formulations due to its strong chelating properties.

Mechanism of Action

The primary mechanism by which potassium glucoheptonate exerts its effects is through chelation. It forms stable complexes with metal ions, effectively sequestering them and preventing their participation in unwanted chemical reactions. This chelation process involves the coordination of the metal ion with the oxygen atoms of the glucoheptonate molecule, forming a stable ring structure.

Comparison with Similar Compounds

    Sodium glucoheptonate: Similar in structure and function, but with sodium as the cation.

    Calcium glucoheptonate: Used in similar applications but with calcium as the cation.

    Magnesium glucoheptonate: Another similar compound with magnesium as the cation.

Uniqueness: Potassium glucoheptonate is unique due to its high solubility in water and its ability to form stable complexes with a wide range of metal ions. This makes it particularly effective in applications where strong chelation is required, such as in water treatment and pharmaceutical formulations.

Properties

CAS No.

68084-27-5

Molecular Formula

C7H13KO8

Molecular Weight

264.27 g/mol

IUPAC Name

potassium;(2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate

InChI

InChI=1S/C7H14O8.K/c8-1-2(9)3(10)4(11)5(12)6(13)7(14)15;/h2-6,8-13H,1H2,(H,14,15);/q;+1/p-1/t2-,3-,4+,5-,6-;/m1./s1

InChI Key

ORUCCVLWOQSRMC-WYRLRVFGSA-M

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H]([C@H](C(=O)[O-])O)O)O)O)O)O.[K+]

Canonical SMILES

C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.[K+]

Origin of Product

United States

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